Cas no 925548-67-0 (N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide structure
925548-67-0 structure
Product name:N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
CAS No:925548-67-0
MF:C23H30N6O3S
MW:470.587703227997
CID:6569459
PubChem ID:16374561

N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 925548-67-0
    • N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
    • Z220315778
    • EN300-26609260
    • Inchi: 1S/C23H30N6O3S/c24-17-20-21(27-28-22(20)25)9-5-2-6-13-26-23(30)19-10-14-29(15-11-19)33(31,32)16-12-18-7-3-1-4-8-18/h1,3-4,7-8,12,16,19H,2,5-6,9-11,13-15H2,(H,26,30)(H3,25,27,28)/b16-12+
    • InChI Key: STJHBYAUJLQLNX-FOWTUZBSSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NCCCCCC2=C(C#N)C(N)=NN2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 470.21001001g/mol
  • Monoisotopic Mass: 470.21001001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 804
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 153Ų

N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26609260-0.05g
N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
925548-67-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

Introduction to N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide and Its Significance in Modern Chemical Biology

N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide, a compound with the CAS number 925548-67-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug discovery and therapeutic development. The unique combination of functional groups within its framework, including the pyrazole moiety and the sulfonyl group, positions it as a promising candidate for further exploration in medicinal chemistry.

The molecular architecture of N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide is meticulously designed to interact with biological targets in a specific manner. The presence of the pyrazole ring, known for its role in various bioactive molecules, contributes to the compound's binding affinity and selectivity. This feature is particularly crucial in the development of drugs that require precise targeting to achieve therapeutic efficacy without unintended side effects.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide has been identified as a potential lead compound in this context. Its structural features suggest that it may interact with enzymes and receptors involved in these pathways, offering a new avenue for therapeutic intervention.

The sulfonyl group in the compound's structure is another key feature that enhances its pharmacological potential. Sulfonyl groups are well-known for their ability to increase binding affinity and metabolic stability, making them valuable in drug design. The incorporation of this group into N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide suggests that it may exhibit improved pharmacokinetic properties compared to other analogs.

Recent studies have begun to explore the biological activity of N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide using both in vitro and in vivo models. Preliminary findings indicate that the compound demonstrates promising interactions with target proteins, suggesting its potential as a scaffold for further drug development. These interactions are thought to be mediated by the compound's ability to bind to specific amino acid residues within the target proteins, thereby modulating their activity.

The synthesis of N-[5-(5-amino-4-cyano-1H-pyrazol-3-yl)pentyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide] is a complex process that requires careful optimization to ensure high yield and purity. The synthetic route involves multiple steps, including condensation reactions, cyclization, and functional group transformations. Each step must be meticulously controlled to avoid side reactions that could compromise the final product's integrity.

In conclusion, N-[5-(5-amino-4-cyan

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